REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[N:6][CH:7]=1.[Cu][C:13]#[N:14]>CC(N(C)C)=O>[C:13]([C:2]1[CH:3]=[N:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[N:6][CH:7]=1)#[N:14]
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Name
|
|
Quantity
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2.3 g
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Type
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reactant
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Smiles
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BrC=1C=NC(=NC1)C(=O)OC
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Name
|
copper (I) cyanide
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Quantity
|
1.92 g
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Type
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reactant
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Smiles
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[Cu]C#N
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Name
|
|
Quantity
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21 mL
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Type
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solvent
|
Smiles
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CC(=O)N(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was degassed
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Type
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CUSTOM
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Details
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by bubbling nitrogen through the solution for 5 min
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Duration
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5 min
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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ADDITION
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Details
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The reaction mixture was diluted with EtOAc and water
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Type
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FILTRATION
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Details
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filtered through a glass frit (medium)
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Type
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CUSTOM
|
Details
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The filtrate was transferred to a separatory funnel
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with EtOAc (4×)
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Type
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WASH
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Details
|
the combined organic extracts were washed with brine (1×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
CUSTOM
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Details
|
Purification by flash column chromatography on silica gel (80 g, 5% to 50% EtOAc in heptane)
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=NC(=NC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.08 mmol | |
AMOUNT: MASS | 0.83 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 47.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |